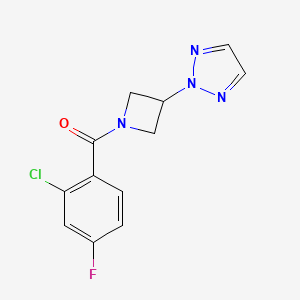

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a novel organic molecule. It is a type of 1,2,3-triazole β-lactam conjugate , which are known for their antimicrobial properties . These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of similar triazole β-lactam conjugates has been described in the literature . The β-lactam compounds were prepared using a cycloaddition strategy and propargylated at N-1 to afford the desired compounds . A copper-catalyzed click reaction of these β-lactams with different aryl azides provided the 1,2,3-triazole conjugates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring and a β-lactam ring . The exact structure would need to be confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H NMR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition and propargylation reactions . The copper-catalyzed click reaction is a key step in the formation of the 1,2,3-triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. For similar compounds, properties such as melting point, yield, and spectroscopic data (FTIR, ^1H NMR) have been reported .Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

A study by Rosenblum et al. (1998) explored the efficacy of similar azetidinone compounds in inhibiting cholesterol absorption. They specifically investigated SCH 58235, a compound with structural similarities to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone, and found it to be a potent inhibitor of cholesterol absorption in animal models (Rosenblum et al., 1998).

Synthesis of P2X7 Antagonist

Chrovian et al. (2018) synthesized novel P2X7 antagonists using a dipolar cycloaddition reaction. The study highlights the relevance of triazole structures, akin to this compound, in the development of clinical candidates for mood disorder treatments (Chrovian et al., 2018).

Microwave-Assisted Synthesis

Moreno-Fuquen et al. (2019) conducted a study involving the microwave-assisted Fries rearrangement for synthesizing benzamide derivatives. This study illustrates the potential of using similar methodologies for the synthesis of compounds like this compound (Moreno-Fuquen et al., 2019).

Antibacterial Applications

A study by Kuramoto et al. (2003) on fluoroquinolones, which share some structural similarities with the compound , found significant antibacterial activities against Gram-positive and Gram-negative bacteria. This suggests potential antibacterial applications for this compound (Kuramoto et al., 2003).

Anti-Tubercular Activity

Research by Thomas et al. (2014) on azetidinone derivatives incorporating 1, 2, 4-triazole for anti-tubercular activity indicates a similar potential for this compound in treating tuberculosis (Thomas et al., 2014).

Mecanismo De Acción

Azetidines

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .

Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Benzoyl Compounds

The benzoyl group is a common feature in many pharmacologically active compounds . It can interact with various biological targets, influencing the activity of the compound .

Fluorinated Compounds

The presence of a fluorine atom can significantly influence the properties of a compound, including its reactivity, stability, and lipophilicity. This can affect how the compound interacts with its target, its pharmacokinetics, and its overall biological activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLDNYDKGJYQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)

![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)

![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)